1-{3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid
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Overview
Description
1-{3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid is a complex organic compound that features a thiazolidine ring, a piperidine ring, and a chlorobenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid typically involves multiple steps:
Formation of the Thiazolidine Ring: This can be achieved through the reaction of a chlorobenzaldehyde derivative with a thiazolidine-2,4-dione under basic conditions.
Knoevenagel Condensation: The intermediate is then subjected to a Knoevenagel condensation reaction with an appropriate aldehyde or ketone in the presence of a base such as piperidine.
Coupling with Piperidine-4-carboxylic Acid: The final step involves coupling the resulting product with piperidine-4-carboxylic acid under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of catalysts and solvents to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: N-bromosuccinimide (NBS) for benzylic bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-{3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs with anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly those containing thiazolidine and piperidine rings.
Biological Studies: It is used in research to understand the interactions of thiazolidine derivatives with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-{3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes such as kinases or proteases, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
- 3-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid
Uniqueness
1-{3-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid is unique due to the presence of both thiazolidine and piperidine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H19ClN2O5S |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
1-[3-[(5Z)-5-[(3-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C19H19ClN2O5S/c20-14-3-1-2-12(10-14)11-15-17(24)22(19(27)28-15)9-6-16(23)21-7-4-13(5-8-21)18(25)26/h1-3,10-11,13H,4-9H2,(H,25,26)/b15-11- |
InChI Key |
WELWGWKLUWRGDC-PTNGSMBKSA-N |
Isomeric SMILES |
C1CN(CCC1C(=O)O)C(=O)CCN2C(=O)/C(=C/C3=CC(=CC=C3)Cl)/SC2=O |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CCN2C(=O)C(=CC3=CC(=CC=C3)Cl)SC2=O |
Origin of Product |
United States |
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